molecular formula C19H21NO2S B1613248 4'-Morpholinomethyl-2-thiomethylbenzophenone CAS No. 898769-86-3

4'-Morpholinomethyl-2-thiomethylbenzophenone

Cat. No.: B1613248
CAS No.: 898769-86-3
M. Wt: 327.4 g/mol
InChI Key: SSCSHHNTXFSNHR-UHFFFAOYSA-N
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Description

4’-Morpholinomethyl-2-thiomethylbenzophenone is a chemical compound with the molecular formula C19H21NO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Morpholinomethyl-2-thiomethylbenzophenone typically involves the reaction of 4-morpholinomethylbenzaldehyde with 2-thiomethylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4’-Morpholinomethyl-2-thiomethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Morpholinomethyl-2-thiomethylbenzophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Morpholinomethyl-2-thiomethylbenzophenone is not fully elucidated. it is believed to interact with specific molecular targets and pathways, such as:

Comparison with Similar Compounds

Uniqueness: 4’-Morpholinomethyl-2-thiomethylbenzophenone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinomethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-methylsulfanylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-23-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCSHHNTXFSNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642627
Record name [2-(Methylsulfanyl)phenyl]{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-86-3
Record name [2-(Methylsulfanyl)phenyl]{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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